hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Overview
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is known for its unique structure, which includes a pyrrolo[2,1-c]morpholine core with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrrolidine derivative, with a thiocarbamate reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; reaction temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; reaction temperatures typically at room temperature or below.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced carbothioamide derivatives.
Substitution: Substituted pyrrolo[2,1-c]morpholine derivatives.
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile: Similar core structure but with a carbonitrile group instead of a carbothioamide group.
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxamide: Similar core structure but with a carboxamide group instead of a carbothioamide group.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSWSRPTJQXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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